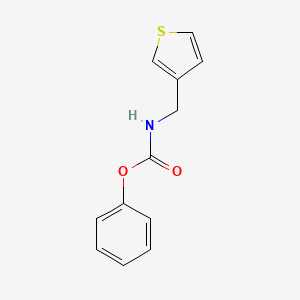

Phenyl (thiophen-3-ylmethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl (thiophen-3-ylmethyl)carbamate is a versatile chemical compound with a unique structure that combines a phenyl group, a thiophen-3-ylmethyl group, and a carbamate moiety. This compound holds immense potential in various scientific research fields due to its distinctive properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl (thiophen-3-ylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with thiophen-3-ylmethanol under mild conditions. This reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves a one-pot synthesis method. This method utilizes carbonylimidazolide in water with a nucleophile, providing an efficient and general approach for the preparation of carbamates without requiring an inert atmosphere .

Análisis De Reacciones Químicas

Types of Reactions: Phenyl (thiophen-3-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Thiophene derivatives.

Reduction: Thiophen-3-ylmethanol derivatives.

Substitution: Various substituted carbamates.

Aplicaciones Científicas De Investigación

Chemistry

Phenyl (thiophen-3-ylmethyl)carbamate serves as a building block in organic synthesis. Its unique structure allows for the development of complex molecules in material science and polymer chemistry.

Biology

Research indicates that this compound can act as an enzyme inhibitor, making it valuable in drug discovery. Its interaction with biological targets is facilitated by the carbamate functionality, which enhances membrane permeability and stability .

Medicine

The pharmacological properties of this compound are under exploration for potential anti-inflammatory and antimicrobial activities. Studies have shown that carbamates can modulate various biochemical pathways, suggesting therapeutic applications in treating infections and inflammatory conditions .

Industry

In industrial applications, this compound is utilized in the synthesis of advanced materials and as a catalyst in chemical reactions. Its ability to facilitate reactions while maintaining stability makes it an asset in manufacturing processes .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound derivatives exhibited significant inhibition of specific enzymes involved in disease pathways. The results indicated that modifications to the thiophenic structure could enhance inhibitory potency, suggesting avenues for developing novel therapeutics .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of carbamate derivatives highlighted this compound's effectiveness against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell death .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Enzyme inhibitor | Potential for drug development |

| Medicine | Anti-inflammatory agent | Shows promise in treating inflammatory diseases |

| Industry | Catalyst in chemical reactions | Enhances efficiency in manufacturing processes |

Mecanismo De Acción

The mechanism of action of phenyl (thiophen-3-ylmethyl)carbamate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The compound can act as a radical scavenger, protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS). This activity is primarily mediated through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms .

Comparación Con Compuestos Similares

- Phenyl carbamate

- Thiophen-2-ylmethyl carbamate

- Phenyl (thiophen-2-ylmethyl)carbamate

Comparison: Phenyl (thiophen-3-ylmethyl)carbamate stands out due to its unique combination of a phenyl group and a thiophen-3-ylmethyl group, which imparts distinct reactivity and properties. Compared to phenyl carbamate, it offers enhanced stability and reactivity in various chemical reactions.

Actividad Biológica

Phenyl (thiophen-3-ylmethyl)carbamate is a carbamate derivative that has garnered attention in various fields of biological research, particularly for its potential pharmacological applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a phenyl group attached to a thiophene ring through a methylene bridge, with a carbamate functional group. This structure provides unique chemical properties that facilitate interactions with biological targets.

The biological activity of this compound primarily revolves around its ability to inhibit enzymes and modulate biochemical pathways:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in drug discovery contexts. Carbamates are known for their stability and ability to penetrate cell membranes, making them suitable candidates for therapeutic agents.

- Biochemical Pathways : The compound may influence various biochemical pathways, particularly those involved in microbial degradation processes. Its interaction with specific enzymes could lead to significant alterations in metabolic activities within cells.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have explored its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Antimicrobial Effects : The compound has shown promise in antimicrobial applications, suggesting its utility in combating infections.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against several bacterial strains. The results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.

Case Study: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated that this compound could significantly reduce pro-inflammatory cytokine production in cultured immune cells. This suggests a mechanism by which the compound could modulate inflammatory responses in vivo.

Propiedades

IUPAC Name |

phenyl N-(thiophen-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-12(13-8-10-6-7-16-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJROMWWTDYLAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.